2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring and a hydroxyl group attached to a diphenyl ethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 1,1-diphenylethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyl group of 1,1-diphenylethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(3-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- 2-[(3-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Uniqueness
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The position of the chlorine atom can affect the electronic properties of the phenyl ring, leading to differences in chemical behavior and biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c21-18-12-7-13-19(14-18)25(23,24)15-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFXIYQVWQAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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